2,6-Difluoro-3-propoxyphenylboronic acid
Overview
Description
“2,6-Difluoro-3-propoxyphenylboronic acid” is a boronic acid derivative with the empirical formula C9H11BF2O3 . It has a molecular weight of 215.99 and is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “2,6-Difluoro-3-propoxyphenylboronic acid” can be represented by the SMILES stringCCCOc1ccc(F)c(B(O)O)c1F
. This indicates that the molecule contains a propoxy group attached to a phenyl ring, which also carries two fluorine atoms and a boronic acid group . Chemical Reactions Analysis
While specific chemical reactions involving “2,6-Difluoro-3-propoxyphenylboronic acid” are not available, boronic acids are known to participate in various reactions. One of the most significant is the Suzuki-Miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“2,6-Difluoro-3-propoxyphenylboronic acid” is a solid at 20°C . It has a melting point range of 91-94°C .Scientific Research Applications
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Organic Synthesis : Boronic acids are frequently used in organic synthesis in the Suzuki reaction . In this reaction, boronic acids are coupled with organohalides in the presence of a palladium catalyst and a base to give the coupled product .
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Medicinal Chemistry : Boronic acids are important in the field of medicinal chemistry for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules . This property can be exploited in the design of drugs or probes for biological systems .
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Material Science : Boronic acids can be used in the synthesis of polymers with unique properties . For example, they can be used to create polymers that respond to stimuli such as changes in pH, temperature, or the presence of certain biological molecules .
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Analytical Chemistry : Boronic acids can be used as chemical sensors . Because they can form reversible covalent bonds with sugars and other molecules, they can be used to detect these substances in a sample .
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Biochemistry : Boronic acids can be used to study biological systems . For example, they can be used to label specific molecules in a cell, allowing researchers to track these molecules and study their behavior .
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Agriculture : Some boronic acids have been found to have herbicidal properties . They can be used to control weeds in crops .
Safety And Hazards
properties
IUPAC Name |
(2,6-difluoro-3-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDROYNYQZNERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584618 | |
Record name | (2,6-Difluoro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-propoxyphenylboronic acid | |
CAS RN |
849062-14-2 | |
Record name | B-(2,6-Difluoro-3-propoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Difluoro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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